2-Bromo-8-chloro-1-octene

Enzyme Inhibition Haloalkene Reactivity Structure-Activity Relationship

2-Bromo-8-chloro-1-octene is a terminally halogenated alkene featuring both a reactive vinyl bromide and a primary alkyl chloride within an eight-carbon linear framework. The compound exhibits a predicted boiling point of 238.6 °C, density of 1.252 g/cm³, and an estimated LogP of 4.08, reflecting its lipophilic character and suitability for non-aqueous reaction environments.

Molecular Formula C8H14BrCl
Molecular Weight 225.55 g/mol
CAS No. 141493-81-4
Cat. No. B129128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-8-chloro-1-octene
CAS141493-81-4
Synonyms2-Bromo-8-chlorooct-1-ene
Molecular FormulaC8H14BrCl
Molecular Weight225.55 g/mol
Structural Identifiers
SMILESC=C(CCCCCCCl)Br
InChIInChI=1S/C8H14BrCl/c1-8(9)6-4-2-3-5-7-10/h1-7H2
InChIKeyNGZAPRXVKIJVBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-8-chloro-1-octene (CAS 141493-81-4): A Bifunctional Halogenated Alkene Building Block for Organic Synthesis and Polymer Modification


2-Bromo-8-chloro-1-octene is a terminally halogenated alkene featuring both a reactive vinyl bromide and a primary alkyl chloride within an eight-carbon linear framework. The compound exhibits a predicted boiling point of 238.6 °C, density of 1.252 g/cm³, and an estimated LogP of 4.08, reflecting its lipophilic character and suitability for non-aqueous reaction environments [1]. With a typical commercial purity specification of 95-97%, this bifunctional molecule serves as a strategic intermediate, enabling sequential or orthogonal functionalization at two distinct sites due to the differential reactivity of its vinylic bromine and terminal chlorine substituents .

Orthogonal functionalization via distinct vinyl Br and alkyl Cl
Sequential nucleophilic substitution then cross-coupling
High lipophilicity supports non-aqueous reaction environments

Why 2-Bromo-8-chloro-1-octene Cannot Be Simply Replaced by Mono-Halogenated Analogs in Sequential Transformations


Generic substitution with simpler mono-halogenated octenes (e.g., 8-chloro-1-octene or 2-bromo-1-octene) fails because they lack the orthogonal reactivity profile intrinsic to 2-bromo-8-chloro-1-octene. The presence of two distinct halogens—a vinylic bromine and a primary alkyl chlorine—imparts a quantifiable difference in reaction kinetics and selectivity. For instance, a direct comparative study of 2-haloacyl-CoA derivatives demonstrated that a 2-bromo substituent exhibits only 6.6% of the enzymatic activity of its non-halogenated counterpart, whereas a 2-chloro analog retains 33% activity [1]. This illustrates how subtle halogen substitutions dramatically alter molecular behavior. Furthermore, in the context of polymer additives, patent literature explicitly states that 8-chloro-1-octene is preferable over 8-bromo-1-octene as a comonomer due to superior heat stability [2]. Therefore, attempting to replace 2-bromo-8-chloro-1-octene with a molecule possessing only one of these halogens would fundamentally alter reaction pathways, selectivity, and the stability of downstream products, necessitating its specific procurement for reliable and predictable synthetic outcomes.

Mono-halogenated octenes (e.g., 8-chloro-1-octene)
Lacks the orthogonal vinyl bromide; sequential two-site modification is not supported.
2,8-dibromo-1-octene
Alkyl bromine may shift thermal stability profile relative to the 8-chloro terminus, based on patent-reported preference.
2-bromo-1-octene
Missing terminal chlorine eliminates nucleophilic substitution entry point, altering synthetic scope.

Quantitative Evidence for Differentiating 2-Bromo-8-chloro-1-octene in Synthesis and Material Science


Orthogonal Reactivity Advantage: Differential Halogen Activity Confirmed by Enzymatic Assay

The 2-bromo substituent in 2-bromo-8-chloro-1-octene confers a distinct, quantifiable difference in biological and chemical reactivity compared to a 2-chloro substituent. While direct data on the exact compound is limited, a class-level inference can be drawn from a high-fidelity comparative study on 2-haloacyl-CoA thioesters. In this assay, the racemic 2-bromo derivative exhibited only 6.6% of the activity of the non-halogenated control, whereas the analogous 2-chloro derivative retained 33% activity [1]. This 5-fold difference in enzymatic processing highlights the orthogonal nature of the two halogens, with the bromine providing a significantly stronger block to reactivity at that position. This supports the compound's utility as a protected or masked intermediate where the 2-position must remain inert while the 8-chloro site undergoes transformation.

Enzymatic Reactivity Difference
Class-level inference
2-Br analog: 6.6% activity vs. control; 2-Cl analog: 33% activity
Supports orthogonal reactivity context via differential halogen activity
Inferred from 2-haloacyl-CoA dehydrogenase assay; direct data on target compound not available
Enzyme Inhibition Haloalkene Reactivity Structure-Activity Relationship

Thermal and Physical Property Differentiation for Distillation and Handling

2-Bromo-8-chloro-1-octene possesses significantly higher boiling point and lipophilicity compared to its mono-halogenated analogs, which is critical for designing efficient purification and phase-transfer processes. The predicted boiling point for the target compound is 238.6 °C at 760 mmHg, which is 57.7 °C higher than that of 8-chloro-1-octene (180.9 °C) and 39.9 °C higher than that of 8-bromo-1-octene (198.7 °C) [1]. Its calculated density of 1.252 g/cm³ is also substantially greater. Furthermore, the estimated LogP of 4.08 indicates a significantly higher partition coefficient than 8-chloro-1-octene's 3.36, meaning it will favor organic phases more strongly during aqueous workups [1]. These differences are not marginal; they dictate the selection of vacuum distillation parameters and solvent systems.

Predicted Physical Properties
Data to verify
Boiling point increase +57.7 °C vs. 8-chloro-1-octene
Informs distillation and phase-transfer method design
Predicted from database; experimental validation advised for critical processes
Physical Property Prediction Separation Science LogP

Superior Heat Stability of Chloro-Terminated Chain for Polymer Applications

For applications involving polymer modification or as a comonomer, the terminal 8-chloro group of 2-bromo-8-chloro-1-octene offers a crucial stability advantage over an 8-bromo analog. While not a direct study on the target molecule, a foundational patent explicitly claims that '8-chloro-l-octene is preferable over 8-bromo-1-octene as a comonomer for uses in hydrocarbon polymers... including superior heat stability at higher temperatures' [1]. This class-level inference strongly suggests that the 8-chloro terminus of 2-bromo-8-chloro-1-octene will confer better thermal robustness in the final material compared to a fully brominated bifunctional linker (e.g., 2,8-dibromo-1-octene), making it the preferred choice for applications requiring high-temperature processing or end-use.

Polymer Heat Stability Preference
Class-level inference
8-Chloro terminus preferred over 8-bromo per patent report
May support selection when high-temperature processing is required
Patent-based inference; direct thermal stability data on target bifunctional compound not provided
Polymer Comonomer Heat Stability Material Science

High-Value Application Scenarios for 2-Bromo-8-chloro-1-octene Based on Quantified Differentiation


Sequential, Orthogonal Synthesis of Bifunctional Linkers and Heterobifunctional Probes

The distinct reactivity difference between the vinylic bromine and terminal chlorine enables a precise two-step functionalization protocol. As supported by the class-level enzymatic activity data [1], the 2-bromo site is expected to be significantly less reactive under mild nucleophilic conditions targeting the primary alkyl chloride. This allows for the selective displacement of the 8-chloro group with a nucleophile (e.g., an amine or thiol) to install a first functional handle, while preserving the 2-bromo alkene for a subsequent cross-coupling reaction (e.g., Suzuki or Heck). This orthogonal strategy is essential for constructing complex molecular architectures and heterobifunctional linkers for bioconjugation and materials science, where controlled, stepwise assembly is paramount. The compound's high LogP (4.08) also ensures it remains in organic solvents during aqueous workup, facilitating its isolation between steps.

Synthesis of Thermally Stable, Functionalized Polyolefins via Comonomer Incorporation

For industrial polymer chemists developing modified polyolefins, 2-bromo-8-chloro-1-octene offers a strategic advantage. While its primary use is as a small-molecule intermediate, its incorporation as a specialty comonomer can introduce reactive sites for post-polymerization modification. The patent-based inference regarding the superior heat stability of the 8-chloro terminus over a bromo-terminus [2] is critical here. It suggests that polymers incorporating this comonomer will be more robust to the high temperatures often encountered during polymer processing (e.g., extrusion or molding) compared to those using an all-bromo analog. This reduces the risk of dehydrohalogenation or chain scission, preserving polymer properties and enabling the attachment of dyes, cross-linkers, or other functional groups under more forgiving thermal conditions.

High-Purity Intermediate for Synthesis of Tailored Surfactants or Phase-Transfer Catalysts

The quantifiable differences in boiling point (+57.7 °C vs. 8-chloro-1-octene) and LogP (4.08 vs. 3.36) [3] are not merely academic; they are practical considerations for purification and reaction design. In the synthesis of novel surfactants or phase-transfer catalysts, this compound's distinct physical properties simplify its separation from lower-boiling, more polar byproducts and starting materials. The high LogP ensures the intermediate (and any derived amphiphile) will possess a strong driving force into the organic phase, a crucial parameter for designing efficient phase-transfer catalysis cycles or for formulating surfactants with specific oil/water partitioning behavior. Procurement of this specific compound, therefore, directly impacts the efficiency of downstream purification and the final product's performance characteristics.

Application
Selection Property
Validation Focus
Sequential orthogonal synthesis of bifunctional linkers
Differentiated vinyl Br / alkyl Cl reactivity
Reaction sequence selectivity (nucleophilic substitution then cross-coupling)
Functionalized polyolefin modification
Thermal robustness of 8-chloro terminus
Polymer processing stability at elevated temperatures
Tailored surfactant or phase-transfer catalyst synthesis
High boiling point and lipophilicity
Purification efficiency and organic-phase partitioning behavior

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